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molecular formula C9H8F3N3 B2753262 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine CAS No. 627074-50-4

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine

Cat. No. B2753262
M. Wt: 215.179
InChI Key: JHAVOBMDLQGPNO-UHFFFAOYSA-N
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Patent
US08247556B2

Procedure details

In an argon purged RBF was suspended 1-methyl-5-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole (2.0 g, 8.2 mmol, 1.0 eq.) in 50 ml of MeOH. Pd/C (cat.) was added and the atmosphere was replaced by H2 (3×). The reaction was stirred for 16 h at RT at balloon pressure. The Pd was filtered off and the MeOH removed in vacuo to yield 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazol-5-amine.
Name
1-methyl-5-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([N+:11]([O-])=O)=[CH:10][C:5]=2[N:4]=[C:3]1[C:14]([F:17])([F:16])[F:15]>CO.[Pd]>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([NH2:11])=[CH:10][C:5]=2[N:4]=[C:3]1[C:14]([F:16])([F:15])[F:17]

Inputs

Step One
Name
1-methyl-5-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Quantity
2 g
Type
reactant
Smiles
CN1C(=NC2=C1C=CC(=C2)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h at RT at balloon pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Pd was filtered off
CUSTOM
Type
CUSTOM
Details
the MeOH removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC(=C2)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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